2-[2-(1-Adamantylamino)-2-oxoethoxy]-5-chlorobenzamide
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Overview
Description
2-[2-(1-Adamantylamino)-2-oxoethoxy]-5-chlorobenzamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound contains an adamantyl group, which is a bulky, diamond-like structure, and a chlorobenzamide moiety, which contributes to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Adamantylamino)-2-oxoethoxy]-5-chlorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantylamine Intermediate: Adamantane is first converted to 1-adamantylamine through a series of reactions, including halogenation and amination.
Coupling with Chlorobenzoyl Chloride: The adamantylamine intermediate is then reacted with 5-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Adamantylamino)-2-oxoethoxy]-5-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantyl ketones, while reduction can produce adamantylamines.
Scientific Research Applications
2-[2-(1-Adamantylamino)-2-oxoethoxy]-5-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, particularly those involving protein-ligand interactions.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(1-Adamantylamino)-2-oxoethoxy]-5-chlorobenzamide involves its interaction with specific molecular targets, such as ion channels or enzymes. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. Once inside the cell, it can modulate the activity of its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides: These compounds share a similar adamantylamine core but differ in their substituents, leading to variations in their biological activity.
2-(1-Adamantylamino)-6-methylpyridine: Another adamantane derivative with distinct biological properties.
Uniqueness
2-[2-(1-Adamantylamino)-2-oxoethoxy]-5-chlorobenzamide stands out due to its specific combination of an adamantyl group and a chlorobenzamide moiety, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(1-adamantylamino)-2-oxoethoxy]-5-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3/c20-14-1-2-16(15(6-14)18(21)24)25-10-17(23)22-19-7-11-3-12(8-19)5-13(4-11)9-19/h1-2,6,11-13H,3-5,7-10H2,(H2,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCLKERTKGPMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)COC4=C(C=C(C=C4)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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